

Application Notes and Protocols: Preparation of Carmine Red Staining Solutions for Histology

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Compound of Interest

Compound Name: *Carmine Red*

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Introduction

Carmine, a vibrant red dye derived from the insect *Dactylopius coccus*, has been a staple in histology for centuries. Its ability to form brightly colored complexes with various tissue components makes it a versatile tool for visualizing specific cellular structures. The active staining agent in carmine is carminic acid, which, when combined with a mordant such as aluminum or iron salts, selectively binds to different biological molecules. This document provides detailed protocols for the preparation and application of several common carmine-based staining solutions used in histological studies, including a general carmine alum stain for nuclei, Best's carmine for glycogen, Southgate's mucicarmine for acidic mucopolysaccharides, and Orth's lithium carmine for nuclear staining.

I. Carmine Alum Staining for Nuclei

Carmine alum staining is a traditional method for achieving a sharp and clean nuclear stain. It can serve as an alternative to hematoxylin in various staining procedures. The aluminum salt acts as a mordant, forming a lake with the carmine that then binds to the chromatin in the cell nucleus.

Quantitative Data

Reagent	Amount
Carmine	1.0 g
Aluminum Potassium Sulfate (Alum)	2.5 g
Distilled Water (dH ₂ O)	500 ml

Experimental Protocol: Preparation of Carmine Alum Staining Solution

- Combine 1.0 g of carmine and 2.5 g of aluminum potassium sulfate in 500 ml of distilled water in a flask.
- Heat the mixture to a boil and maintain a gentle boil for a minimum of 40 minutes. It is crucial to keep the solution hot to maximize the dissolution of the stain.
- While still hot, filter the solution through filter paper. To minimize the amount of undissolved stain, filter small amounts at a time while keeping the bulk of the solution boiling.
- After filtration, allow the solution to cool.
- Adjust the final volume to 500 ml with distilled water.
- The solution is now ready to use.

Experimental Protocol: Staining Procedure

- Deparaffinize tissue sections and hydrate to distilled water.
- Immerse slides in the carmine alum staining solution for the desired time, which should be determined empirically based on tissue type and desired staining intensity.
- Wash the slides in 70% ethanol for 15 minutes.
- Dehydrate through a graded series of ethanol (95% and 100%, 15 minutes each).[\[1\]](#)
- Clear in xylene and mount with a suitable mounting medium.

II. Best's Carmine for Glycogen

Best's carmine stain is a specific and widely used method for the demonstration of glycogen in tissue sections.[2] The exact mechanism is not fully understood but is thought to involve the formation of hydrogen bonds between the carmine complex and glycogen.

Quantitative Data

Best's Carmine Stock Solution

Reagent	Amount
Carmine	2.0 g
Potassium Carbonate	1.0 g
Potassium Chloride	5.0 g
Distilled Water	60 ml
Ammonia (28%)	20 ml

Best's Carmine Working Solution

Reagent	Amount
Best's Carmine Stock Solution	20 ml
Ammonia (28%)	30 ml
Methanol	30 ml

Differentiating Solution

Reagent	Amount
Ethanol (95%)	80 ml
Methanol	40 ml
Distilled Water	100 ml

Experimental Protocol: Preparation of Best's Carmine Solutions

Stock Solution:

- In a flask, combine 2.0 g of carmine, 1.0 g of potassium carbonate, and 5.0 g of potassium chloride in 60 ml of distilled water.[3]
- Gently boil the mixture. Be cautious as strong foaming will occur.[3]
- Continue to boil for a few minutes until the color changes to a dark red.
- Allow the solution to cool completely.
- Add 20 ml of 28% ammonia and mix well.[3]
- Store the stock solution in a tightly sealed bottle in a cool place. The solution is stable for approximately 2 months.[3]

Working Solution:

- Filter the required amount of stock solution before use.
- To prepare the working solution, mix 20 ml of the filtered stock solution with 30 ml of 28% ammonia and 30 ml of methanol.[3] This solution should be prepared fresh.

Differentiating Solution:

- Mix 80 ml of 95% ethanol with 40 ml of methanol, and then add 100 ml of distilled water.

Experimental Protocol: Staining Procedure

- Deparaffinize sections and bring them to water.
- Stain the nuclei with an alum hematoxylin solution such as Mayer's hemalum.
- Rinse with distilled water.
- Place the slides in the Best's carmine working solution for 5-20 minutes.[3]

- Rinse the slides in the differentiating solution until no more color leaches from the section.
- Dehydrate through graded alcohols.
- Clear in xylene and mount.

III. Southgate's Mucicarmine for Acidic Mucins

Southgate's mucicarmine is a modification of the original mucicarmine stain and is used for the demonstration of acidic mucopolysaccharides, often referred to as mucins. The aluminum in the solution forms a chelation complex with carmine, resulting in a net positive charge that allows it to bind to acidic substrates like mucins. This stain is particularly useful in pathology for identifying adenocarcinomas.

Quantitative Data

Reagent	Amount
Carmine	1.0 g
Aluminum Hydroxide	1.0 g
Aluminum Chloride, Anhydrous	0.5 g
50% Ethanol	100 ml

Experimental Protocol: Preparation of Southgate's Mucicarmine Solution

- Grind 1.0 g of carmine to a fine powder and place it in a 500 ml flask.
- Add 100 ml of 50% ethanol and mix.
- Add 1.0 g of aluminum hydroxide and 0.5 g of anhydrous aluminum chloride.
- Gently boil the mixture for 2 to 3 minutes.
- Cool the solution and then filter it.
- Store the solution at 4°C. It is stable for about six months.

Experimental Protocol: Staining Procedure

- Deparaffinize sections and hydrate to distilled water.
- Stain nuclei with an alum hematoxylin solution.
- Wash well in water.
- Stain in the mucicarmine solution for 30 minutes.^[4]
- Rinse well with distilled water.
- A counterstain, such as metanil yellow or tartrazine, can be used.^{[1][5]}
- Dehydrate, clear, and mount.

IV. Orth's Lithium Carmine for Nuclei

Orth's lithium carmine is another method for nuclear staining. The lithium carbonate provides an alkaline environment that facilitates the staining process.

Quantitative Data

Reagent	Amount
Carmine	2.5 g
Saturated Lithium Carbonate Solution	100 ml

Experimental Protocol: Preparation of Orth's Lithium Carmine Solution

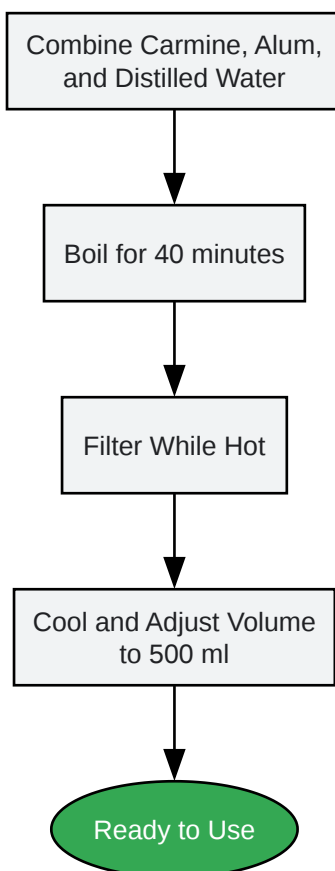
- Prepare a saturated solution of lithium carbonate in distilled water.
- Add 2.5 g of carmine to 100 ml of the saturated lithium carbonate solution.
- Heat the mixture in a boiling water bath for 10-15 minutes.
- Allow the solution to cool and then filter it before use.

Experimental Protocol: Staining Procedure

- Bring deparaffinized sections to distilled water.
- Stain in Orth's lithium carmine solution for a duration determined by the user's specific needs.
- Differentiate in an acidic alcohol solution (e.g., 1% HCl in 70% ethanol) to remove excess stain.
- Wash thoroughly in water.
- Dehydrate, clear, and mount.

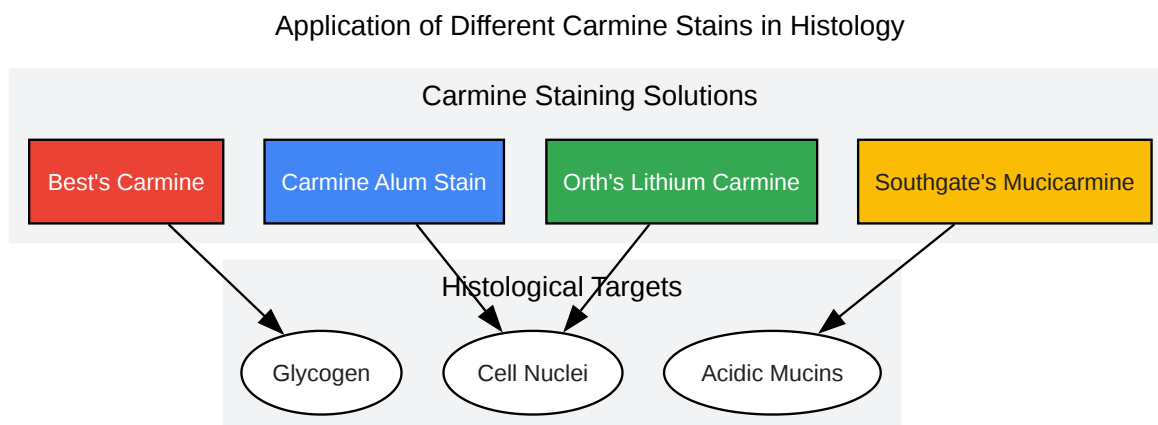
Visualized Workflows

Workflow for Preparation of Carmine Alum Staining Solution



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Caption: Preparation of Carmine Alum Stain.



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